tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate
Description
tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate is a carbamate-protected indolinone derivative characterized by a 5-methoxy-substituted indole-2-one core and a tert-butoxycarbonyl (Boc) group attached via a methylene linker at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules . Its structural features, including the electron-donating methoxy group and the Boc-protected amine, enhance stability during synthetic processes while allowing selective deprotection for downstream functionalization.
Properties
IUPAC Name |
tert-butyl N-[(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)16-8-11-10-7-9(20-4)5-6-12(10)17-13(11)18/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMVKPPVAZNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118381 | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-44-0 | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(2,3-dihydro-5-methoxy-2-oxo-1H-indol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate typically involves the reaction of 5-methoxy-2-oxoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 5-methoxy-2-oxoindoline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multistep protocols involving indolinone intermediates and carbamate functionalization. Key reactions include:
Alkylation of Indolinone Core
Reaction of 5-methoxyindoline-2,3-dione with dibromoethane in DMF/K₂CO₃ yields bromoethyl intermediates. The indolinone oxygen acts as a nucleophile, displacing bromide to form C–O bonds (40–50°C, 12 h) .
Reagents :
-
1,2-Dibromoethane (3 eq.)
-
K₂CO₃ (1.44 eq.) in DMF
| Parameter | Value |
|---|---|
| Yield | ~60% (crude) |
| Key Bond Formation | C12–C13 (1.50 Å) |
Carbamate Coupling
The bromoethyl intermediate reacts with tert-butyl piperazine-1-carboxylate in DMF (RT, 12 h) via nucleophilic substitution. The reaction proceeds with retention of stereochemistry at the piperazine chair conformation .
Conditions :
Carbamate Stability
The tert-butoxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids (e.g., TFA) to yield free amines. This property is exploited in protecting-group strategies for further derivatization .
Indolinone Ring Modifications
-
Hydrazine Condensation : Reacts with methyl hydrazinecarbodithioate to form coplanar hydrazinecarbodithioate-indolinone hybrids (intramolecular H-bond: O2⋯H1–N1 = 2.742 Å) .
-
Oxidative Functionalization : The 2-oxo group participates in redox reactions, enabling transformations to spirocyclic or fused-ring systems.
Phase-Transfer Catalyzed Alkylation
Analogous tert-butyl carbamates undergo alkylation under phase-transfer conditions (e.g., KOH/TBAB). For example:
-
Reagents : Methyl sulfate (alkylating agent), TBAB (catalyst)
-
Solvent : Ethyl acetate
Kinetic Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–5 h |
| Temperature | -10°C to 5°C |
Cross-Coupling Reactions
While not directly reported for this compound, structurally related carbamates participate in palladium-catalyzed cross-couplings. For example:
-
Suzuki–Miyaura Coupling : Trifluoroborate derivatives (e.g., Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate) couple with aryl chlorides to form biaryl systems (Pd(OAc)₂, SPhos ligand) .
Typical Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K₃PO₄ (2 eq.) |
Structural and Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development Intermediates
One of the primary applications of tert-butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate is as a synthetic intermediate in the development of pharmaceuticals. It is particularly noted for its role in synthesizing compounds with potential therapeutic effects, including those targeting neurological conditions. The compound's structure allows for modifications that can enhance bioactivity and selectivity towards biological targets.
1.2. Lacosamide Synthesis
The compound has been identified as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The preparation method involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate and subsequent condensation reactions, showcasing its utility in complex pharmaceutical syntheses .
Research Insights and Case Studies
3.1. Case Study: Anticonvulsant Activity
A study highlighted the efficacy of derivatives of indoline compounds, including this compound, in exhibiting anticonvulsant properties. The research demonstrated that modifications to the indoline structure could significantly influence pharmacological activity, suggesting pathways for optimizing therapeutic effects .
3.2. Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of related compounds have shown that variations in substituents on the indoline ring can lead to enhanced potency and selectivity for specific targets, making this compound a valuable scaffold for further drug development .
Potential Future Directions
The ongoing exploration of this compound may lead to innovative applications in:
- Targeted Drug Delivery Systems: Its chemical properties could be harnessed to develop advanced drug delivery mechanisms.
- Novel Therapeutics: Continued research may uncover new therapeutic uses beyond its current applications in epilepsy treatment.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several tert-butyl carbamate derivatives with indolinone, isoindolinone, or heterocyclic cores. Below is a detailed comparison based on molecular features, synthesis, and applications:
Structural Analogues
Biological Activity
tert-Butyl ((5-methoxy-2-oxoindolin-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- CAS Number : 1086392-44-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Research indicates that indole derivatives, including those related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa, MCF7 | 10 | Induction of apoptosis | |
| A549 | 15 | Cell cycle arrest | |
| HCT116 | 12 | Inhibition of DNA synthesis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, thereby reducing their proliferation.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound might affect various signaling pathways related to cell survival and growth.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- In Vivo Studies in Murine Models : In a study involving tumor-bearing mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed increased apoptosis in tumor tissues.
- Toxicity Assessments : Toxicological evaluations have indicated that at therapeutic doses, the compound exhibits minimal toxicity, with no significant alterations in biochemical parameters observed in treated animals.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties are crucial for understanding the therapeutic potential of this compound:
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (estimated 40%) |
| Half-life | 4 hours |
| Metabolism | Hepatic (CYP450 pathway) |
| Excretion | Renal |
Q & A
Q. Optimization Strategies :
- Temperature Control : Low temperatures (-78°C) minimize side reactions during Boc protection.
- Purification : Column chromatography (silica gel, EtOAc/hexane) improves purity .
- Catalyst Screening : Test Pd/Cu ratios to enhance coupling efficiency.
Basic: What safety precautions should be observed when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar carbamates:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) .
- PPE Recommendations :
- Respiratory : Use NIOSH-approved masks if ventilation is inadequate.
- Skin/Gloves : Nitrile gloves and lab coats to prevent dermal exposure.
- Eye Protection : Safety goggles with side shields.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and Boc group integrity.
- Mass Spectrometry : ESI+ or MALDI-TOF to verify molecular weight (e.g., observed m/z 469 [M+H]⁺ in similar compounds) .
- Crystallography :
Advanced: How can researchers address discrepancies between computational predictions and experimental data in structural analysis?
Methodological Answer:
- Cross-Validation :
- Dynamic Studies :
- Variable-temperature NMR to assess conformational flexibility impacting computational models.
Advanced: What strategies optimize Boc protection/deprotection steps in carbamate synthesis?
Methodological Answer:
- Protection :
- Solvent Choice : DCM minimizes side reactions vs. THF.
- Stoichiometry : Use 1.2–1.5 equivalents of Boc₂O to ensure complete reaction .
- Deprotection :
- Acidic Conditions : TFA/DCM (1:1) at 0°C to prevent indole ring degradation.
- Monitoring : TLC (Rf shift) or LC-MS to confirm deprotection.
Advanced: What methodologies evaluate hydrogen bonding and molecular packing in carbamate derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
